molecular formula C11H15N3O7S2 B8516521 n-(4-Methanesulfonylamino-2-sulfamoylphenyl)malonamic acid methyl ester

n-(4-Methanesulfonylamino-2-sulfamoylphenyl)malonamic acid methyl ester

Cat. No. B8516521
M. Wt: 365.4 g/mol
InChI Key: QLGZATYIFMCBJV-UHFFFAOYSA-N
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Patent
US08816120B2

Procedure details

reducing the N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester (III), via a catalyst in the presence of an polar aprotic solvent or polar aprotic solvent mixture, to form N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV), wherein the aprotic solvent is selected from the group consisting of DMF, DMA, THF, NMP or solvent mixtures thereof, and is more preferably a solvent mixture, and d. mesylating the N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV), via addition of methanesulfonyl chloride to a suspension of N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV) and pyridine to form the intermediate compound N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (V).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN(C=O)C.CC(N(C)C)=O.[CH3:12][O:13][C:14](=[O:30])[CH2:15][C:16]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[S:26](=[O:29])(=[O:28])[NH2:27])=[O:17].[CH3:31][S:32](Cl)(=[O:34])=[O:33]>N1C=CC=CC=1.CN1C(=O)CCC1.C1COCC1>[CH3:12][O:13][C:14](=[O:30])[CH2:15][C:16]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][S:32]([CH3:31])(=[O:34])=[O:33])=[CH:21][C:20]=1[S:26](=[O:29])(=[O:28])[NH2:27])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)NC1=C(C=C(C=C1)N)S(N)(=O)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)NC1=C(C=C(C=C1)N)S(N)(=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)S(N)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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